- Eaton's reagent catalyzed alacritous synthesis of 3-benzazepinones, European Journal of Chemistry, 2016, 7(4), 391-396
Cas no 89314-87-4 (N-(2,2-Dimethoxyethyl)-2-phenylacetamide)
N-(2,2-Dimethoxyethyl)-2-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetamide, N-(2,2-dimethoxyethyl)-
- N-(2,2-dimethoxyethyl)-2-phenylacetamide
- AK544174
- N-(2,2-Dimethoxyethyl)benzeneacetamide (ACI)
- MFCD17257378
- DTXSID60625238
- AKOS008974393
- SCHEMBL10700966
- SB79599
- s11947
- 89314-87-4
- CS-0163232
- SY273265
- DB-101419
- DS-19293
- N-(2,2-Dimethoxyethyl)-2-phenylacetamide
-
- MDL: MFCD17257378
- Inchi: 1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14)
- InChI Key: AGVDSOHZUZRTSA-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=CC=1)NCC(OC)OC
Computed Properties
- Exact Mass: 223.12084340g/mol
- Monoisotopic Mass: 223.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 47.6
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Vapor Pressure: No data available
N-(2,2-Dimethoxyethyl)-2-phenylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2,2-Dimethoxyethyl)-2-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA681-25g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 25g |
315CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA681-5g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 5g |
162.0CNY | 2021-07-12 | |
| Alichem | A019117777-100g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 100g |
$367.20 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA681-20g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 20g |
403.0CNY | 2021-07-12 | |
| Ambeed | A122496-5g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 5g |
$24.0 | 2025-04-15 | |
| Ambeed | A122496-10g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 10g |
$36.0 | 2025-04-15 | |
| Ambeed | A122496-25g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 25g |
$69.0 | 2025-04-15 | |
| Ambeed | A122496-100g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide |
89314-87-4 | 95% | 100g |
$213.0 | 2025-04-15 | |
| abcr | AB496455-25 g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide; . |
89314-87-4 | 25g |
€148.90 | 2023-04-19 | ||
| abcr | AB496455-5 g |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide; . |
89314-87-4 | 5g |
€89.30 | 2023-04-19 |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide Production Method
Production Method 1
1.2 rt; 4 - 5 h, rt
1.3 Solvents: Water ; rt
Production Method 2
- Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition-Transamination Reactions, ACS Catalysis, 2021, 11(8), 4660-4669
Production Method 3
1.2 -
- 7-Sulfonamido-3-benzazepines as potent and selective 5-HT2C receptor agonists: Hit-to-lead optimization, Bioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1871-1875
N-(2,2-Dimethoxyethyl)-2-phenylacetamide Raw materials
N-(2,2-Dimethoxyethyl)-2-phenylacetamide Preparation Products
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N-(2,2-Dimethoxyethyl)-2-phenylacetamide Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on N-(2,2-Dimethoxyethyl)-2-phenylacetamide
N-(2,2-Dimethoxyethyl)-2-phenylacetamide: A Comprehensive Overview
N-(2,2-Dimethoxyethyl)-2-phenylacetamide, also known by its CAS number 89314-87-4, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an acetyl group attached to a phenyl ring and an ethyl group substituted with two methoxy groups. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for both academic research and industrial applications.
N-(2,2-Dimethoxyethyl)-2-phenylacetamide has been extensively studied for its potential in drug discovery and development. Recent research has highlighted its role as a promising candidate in the design of bioactive molecules. The presence of the methoxy groups on the ethyl chain enhances the compound's solubility in organic solvents, which is a critical factor in pharmaceutical applications. Additionally, the phenyl group contributes to the compound's aromaticity, further stabilizing its structure and enhancing its reactivity in various chemical reactions.
The synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide involves a multi-step process that typically begins with the preparation of the corresponding acid chloride or anhydride. This is followed by nucleophilic acylation using an amine derivative. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. Recent advancements in catalytic techniques have enabled more efficient synthesis pathways, reducing production costs and environmental impact.
In terms of chemical properties, N-(2,2-Dimethoxyethyl)-2-phenylacetamide exhibits moderate stability under standard conditions. However, it is susceptible to hydrolysis in the presence of strong acids or bases. This reactivity makes it a useful intermediate in organic synthesis, particularly in the construction of complex molecules with multiple functional groups. The compound's thermal stability has also been investigated, revealing that it decomposes at temperatures above 150°C under nitrogen atmosphere.
One of the most notable applications of N-(2,2-Dimethoxyethyl)-2-phenylacetamide is in the field of materials science. Its ability to form stable amide bonds makes it an ideal candidate for polymer synthesis. Recent studies have demonstrated its use as a building block for biodegradable polymers, which are increasingly sought after in sustainable materials development. Furthermore, the compound's unique electronic properties make it a potential candidate for use in organic electronics.
The biological activity of N-(2,2-Dimethoxyethyl)-2-phenylacetamide has also been explored in recent years. Preclinical studies have shown that it exhibits moderate anti-inflammatory and antioxidant properties. These findings suggest that it could be developed into a therapeutic agent for conditions such as arthritis or neurodegenerative diseases. However, further research is needed to fully understand its pharmacokinetics and toxicity profile.
In conclusion, N-(2,2-Dimethoxyethyl)-2-phenylacetamide (CAS No: 89314-87-4) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an even more significant role in future advancements.
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